L-Methionine-34S

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

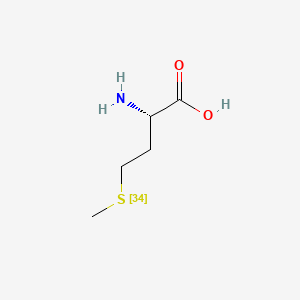

(2S)-2-amino-4-methyl(34S)sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i9+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEARJCKVFRZRR-XFUDJREASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[34S]CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

L-Methionine-³⁴S: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Properties, Synthesis, and Application of L-Methionine-³⁴S

L-Methionine-³⁴S is a stable, non-radioactive isotopologue of the essential amino acid L-methionine, where the naturally abundant ³²S atom is replaced by the heavy isotope ³⁴S. This isotopic substitution makes it an invaluable tool in metabolic research, proteomics, and drug development, serving as a tracer to elucidate the complex dynamics of methionine metabolism and its downstream pathways. Its chemical behavior is virtually identical to its unlabeled counterpart, allowing it to be seamlessly incorporated into biological systems without perturbing normal physiological processes.

Basic Properties of L-Methionine-³⁴S

L-Methionine-³⁴S shares the same fundamental chemical structure and reactivity as L-methionine. The key difference lies in its molecular weight, which is increased by approximately 2 Da due to the two extra neutrons in the ³⁴S isotope. This mass shift is the basis for its detection and quantification in mass spectrometry-based analytical methods.

Physicochemical Properties

The following table summarizes the key physicochemical properties of L-Methionine-³⁴S in comparison to the unlabeled L-methionine.

| Property | L-Methionine (Unlabeled) | L-Methionine-³⁴S |

| Molecular Formula | C₅H₁₁NO₂S | C₅H₁₁NO₂³⁴S |

| Molecular Weight | ~149.21 g/mol | ~151.21 g/mol |

| CAS Number | 63-68-3 | 1006386-95-3 |

| Appearance | White crystalline powder | White crystalline powder |

| Melting Point | 281 °C (decomposes)[1] | ~281 °C (decomposes) |

| Solubility in Water | 56.6 g/L at 25 °C[2] | Soluble |

| pKa (carboxyl) | 2.28[1] | ~2.28 |

| pKa (amino) | 9.21[1] | ~9.21 |

| Isotopic Enrichment | Not Applicable | Typically >98% |

Metabolic Pathways Involving L-Methionine

L-methionine is a central node in cellular metabolism, participating in protein synthesis and serving as a precursor for several critical metabolic pathways. L-Methionine-³⁴S can be used to trace the flux through these pathways.

Methionine Cycle and Transmethylation

The methionine cycle is crucial for the generation of S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.

Transsulfuration Pathway and Glutathione Synthesis

Homocysteine, derived from the methionine cycle, can enter the transsulfuration pathway to be irreversibly converted to cysteine. Cysteine is a key precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).

Experimental Protocols

Synthesis of L-Methionine-³⁴S

While several methods exist for the synthesis of L-Methionine-³⁴S, including chemical and biotechnological approaches, a common strategy involves the use of a ³⁴S-containing precursor in a chemical synthesis route.[3]

Example Chemical Synthesis Workflow:

Detailed Method (Conceptual):

A common industrial method for DL-methionine synthesis is the Strecker synthesis, which can be adapted for isotopic labeling.

-

Preparation of ³⁴S-Methyl Mercaptan: A ³⁴S-labeled sulfur source, such as sodium sulfate (Na₂³⁴SO₄), is reduced to a sulfide, which is then methylated to produce ³⁴S-methyl mercaptan (CH₃³⁴SH).

-

Reaction with Acrolein: The ³⁴S-methyl mercaptan is reacted with acrolein to form 3-(methylthio)propionaldehyde.

-

Strecker Synthesis: The aldehyde is then reacted with hydrogen cyanide and ammonia to form an aminonitrile, which is subsequently hydrolyzed to yield DL-Methionine-³⁴S.

-

Enzymatic Resolution (for L-isomer): The resulting racemic mixture (DL-Methionine-³⁴S) can be resolved to obtain the pure L-enantiomer using an aminoacylase enzyme that selectively deacetylates N-acetyl-L-methionine.

Protein Turnover Analysis using L-Methionine-³⁴S (SILAC-based approach)

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique for quantitative proteomics. L-Methionine-³⁴S can be used as a "heavy" amino acid in a SILAC experiment to measure protein turnover.

Experimental Workflow:

Methodology:

-

Cell Culture and Labeling:

-

Culture cells in a methionine-free medium supplemented with a known concentration of unlabeled L-methionine ("light" medium) for several passages to ensure complete incorporation.

-

To start the experiment, switch the cells to a medium containing L-Methionine-³⁴S ("heavy" medium) in place of the unlabeled methionine.

-

-

Time-Course Harvest:

-

Harvest cell pellets at various time points after the switch to the "heavy" medium (e.g., 0, 2, 4, 8, 12, 24 hours).

-

-

Sample Preparation:

-

Lyse the cells and extract the proteins.

-

Combine equal amounts of protein from a fully "light" labeled control sample and each "heavy" labeled time-point sample (optional, for relative quantification).

-

Perform in-solution or in-gel digestion of the proteins using an appropriate protease, such as trypsin.

-

-

Mass Spectrometry Analysis:

-

Analyze the resulting peptide mixtures by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Identify peptides and proteins using a database search algorithm.

-

Quantify the relative abundance of "heavy" (containing ³⁴S) and "light" (containing ³²S) isotopic envelopes for each methionine-containing peptide at each time point.

-

The rate of incorporation of the "heavy" label over time reflects the protein synthesis rate, from which the turnover rate can be calculated.

-

Applications in Drug Development

The use of stable isotope-labeled compounds, such as L-Methionine-³⁴S, is integral to modern drug discovery and development.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

L-Methionine-³⁴S can be incorporated into a drug candidate that contains a methionine moiety or used as a tracer to study the effects of a drug on methionine metabolism. By tracking the isotopically labeled compound and its metabolites in biological fluids and tissues using mass spectrometry, researchers can gain precise insights into the drug's ADME profile. This information is crucial for optimizing drug dosage, understanding potential toxicities, and fulfilling regulatory requirements.

Pharmacokinetic (PK) Studies

In pharmacokinetic studies, L-Methionine-³⁴S can be used as an internal standard for the accurate quantification of an unlabeled methionine-containing drug or its metabolites in biological samples. It can also be administered to subjects to study the in vivo kinetics of methionine metabolism, including remethylation and transsulfuration pathways, which can be altered by disease or drug treatment.

Conclusion

L-Methionine-³⁴S is a versatile and powerful tool for researchers, scientists, and drug development professionals. Its ability to act as a biological tracer without perturbing the system under investigation allows for detailed and accurate measurements of metabolic fluxes, protein dynamics, and drug disposition. The methodologies outlined in this guide provide a framework for leveraging the unique properties of L-Methionine-³⁴S to advance our understanding of complex biological processes and to accelerate the development of new therapeutics.

References

An In-Depth Technical Guide to L-Methionine-³⁴S: Structure, Analysis, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of L-Methionine-³⁴S, a stable isotope-labeled variant of the essential amino acid L-methionine. Its primary application lies in its use as a tracer for the quantitative analysis of metabolic pathways, protein synthesis, and turnover in various research and drug development settings.

Chemical Structure and Formula

L-Methionine-³⁴S shares the same chemical structure as its naturally occurring counterpart, L-methionine. The key distinction is the substitution of the naturally most abundant sulfur isotope (³²S) with the stable, heavier isotope, sulfur-34 (³⁴S). This isotopic labeling does not alter the chemical properties of the molecule, allowing it to be metabolized by cells in the same manner as endogenous L-methionine.

The chemical formula for L-Methionine-³⁴S is C₅H₁₁NO₂³⁴S. Its IUPAC name is (2S)-2-amino-4-methyl(³⁴S)sulfanylbutanoic acid. The incorporation of the ³⁴S isotope results in a molecular weight increase of approximately 2 Daltons compared to L-methionine.

Chemical Structure of L-Methionine-³⁴S:

Quantitative Data

The physical and chemical properties of L-Methionine-³⁴S are summarized in the table below. This data is essential for its application in quantitative analytical methods such as mass spectrometry.

| Property | Value |

| Chemical Formula | C₅H₁₁NO₂³⁴S |

| Molecular Weight | Approximately 151.11 g/mol |

| CAS Number | 1006386-95-3 |

| Isotopic Purity | Typically >98% |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

| IUPAC Name | (2S)-2-amino-4-methyl(³⁴S)sulfanylbutanoic acid |

Experimental Protocols

L-Methionine-³⁴S is a powerful tool for tracing the dynamics of protein synthesis and methionine metabolism. Below is a detailed methodology for a typical experiment involving the metabolic labeling of proteins in cell culture, followed by quantitative analysis using liquid chromatography-mass spectrometry (LC-MS).

1. Cell Culture and Metabolic Labeling:

-

Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere and grow overnight under standard culture conditions.

-

Methionine Depletion (Optional but Recommended): To enhance the incorporation of the labeled amino acid, aspirate the standard growth medium and replace it with a methionine-free medium. Incubate the cells for 30-60 minutes.

-

Labeling: Replace the methionine-free medium with a labeling medium containing a known concentration of L-Methionine-³⁴S (e.g., 100 µM). The optimal concentration and labeling time will vary depending on the cell type and experimental goals and should be empirically determined. A typical labeling period can range from 1 to 24 hours.

-

Cell Harvest: After the labeling period, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining labeling medium. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

2. Protein Extraction and Digestion:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

Reduction and Alkylation: Take a known amount of protein (e.g., 50 µg) from each sample. Reduce the disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes. Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating at room temperature in the dark for 20 minutes.

-

Proteolytic Digestion: Digest the proteins into peptides using a protease such as trypsin. A typical protocol involves adding trypsin at a 1:50 (trypsin:protein) ratio and incubating overnight at 37°C.

3. Sample Preparation for LC-MS:

-

Desalting: Desalt the peptide samples using a C18 solid-phase extraction (SPE) column to remove salts and other contaminants that can interfere with the LC-MS analysis.

-

Sample Reconstitution: Dry the desalted peptides using a vacuum centrifuge and reconstitute them in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).

4. LC-MS/MS Analysis:

-

Liquid Chromatography: Separate the peptides using a reverse-phase liquid chromatography system. A typical setup would involve a C18 column and a gradient of increasing acetonitrile concentration to elute the peptides based on their hydrophobicity.

-

Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer. The instrument should be operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).

-

Data Analysis: The resulting MS data will contain pairs of peptide signals corresponding to the unlabeled (containing ³²S) and labeled (containing ³⁴S) forms. The ratio of the intensities of these paired signals can be used to determine the rate of protein synthesis. This analysis is typically performed using specialized software that can identify peptides and quantify the relative abundance of their isotopic forms.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a protein synthesis study using L-Methionine-³⁴S.

Caption: A generalized workflow for studying protein synthesis using L-Methionine-³⁴S.

A Technical Guide to the Synthesis and Biosynthesis of L-Methionine-³⁴S

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis and biosynthesis of L-Methionine labeled with the stable isotope sulfur-34 (L-Methionine-³⁴S). This isotopically labeled amino acid is an invaluable tool in metabolic research, proteomics, and drug development, enabling precise tracing and quantification of methionine metabolism and protein dynamics. This document details chemical synthesis, biosynthesis, and chemoenzymatic approaches, presenting quantitative data, experimental protocols, and pathway visualizations to support advanced research applications.

Chemical Synthesis of L-Methionine-³⁴S

Chemical synthesis offers a direct route to L-Methionine-³⁴S, typically resulting in a racemic mixture of DL-Methionine-³⁴S that requires subsequent resolution to isolate the biologically active L-enantiomer. The foundational method involves the Strecker synthesis or variations thereof, adapted for the incorporation of the ³⁴S isotope.

A common strategy involves a multi-step process starting from precursors that can be labeled with ³⁴S. A generalized protocol is outlined below, which can be adapted using a ³⁴S-labeled sulfur source, such as sodium sulfide (Na₂³⁴S).

Experimental Protocol: Chemical Synthesis of DL-Methionine-³⁴S and Enzymatic Resolution

This protocol is a composite of established methods for methionine synthesis and enzymatic resolution.

Part A: Synthesis of DL-Methionine-³⁴S

-

Preparation of ³⁴S-Methyl Mercaptan (CH₃³⁴SH): This crucial precursor is synthesized by the reaction of a ³⁴S-sulfur source, like Na₂³⁴S, with a methylating agent, such as methyl iodide, under controlled conditions.

-

Reaction with Acrolein: The ³⁴S-methyl mercaptan is then reacted with acrolein to form 3-(methylthio-³⁴S)propanal.

-

Strecker Synthesis: The resulting aldehyde is subjected to a Strecker synthesis. This involves reaction with hydrogen cyanide (HCN) and ammonia (NH₃) to produce the corresponding α-aminonitrile.

-

Hydrolysis: The α-aminonitrile is then hydrolyzed, typically using a strong acid like hydrochloric acid, to yield the racemic mixture of DL-Methionine-³⁴S.

-

Purification: The crude product is purified by crystallization. The combined filtrate and washings are evaporated, and the residue is dissolved in hot water. The addition of pyridine and subsequent cooling in absolute alcohol facilitates the crystallization of DL-Methionine-³⁴S.[1]

Part B: Enzymatic Resolution of DL-Methionine-³⁴S

-

N-Acetylation: The racemic DL-Methionine-³⁴S is first N-acetylated using acetic anhydride to produce N-acetyl-DL-Methionine-³⁴S.[2]

-

Enzymatic Hydrolysis: The N-acetyl-DL-Methionine-³⁴S is then subjected to enantioselective hydrolysis using an acylase enzyme, often derived from Aspergillus oryzae (mold acylase).[3][4] This enzyme specifically hydrolyzes the N-acetyl group from the L-enantiomer, leaving N-acetyl-D-Methionine-³⁴S unreacted. The reaction is typically carried out in a buffered solution at a controlled pH and temperature (e.g., pH 7.0, 37°C).[3] The presence of cobalt ions (Co²⁺) has been shown to activate the mold acylase, enhancing the hydrolysis rate.

-

Separation: The resulting mixture contains L-Methionine-³⁴S and N-acetyl-D-Methionine-³⁴S. These can be separated based on their different chemical properties, for instance, by ion-exchange chromatography.

-

Hydrolysis of D-enantiomer (Optional): The separated N-acetyl-D-Methionine-³⁴S can be hydrolyzed with acid to yield D-Methionine-³⁴S.

-

Purification and Crystallization: The isolated L-Methionine-³⁴S is further purified by recrystallization from a water/ethanol mixture to obtain a high-purity product.

Quantitative Data

| Parameter | Value/Range | Citation |

| Chemical Synthesis Yield (DL-Methionine) | 54-60% (based on β-chloroethyl methyl sulfide) | |

| Enzymatic Resolution Yield (L-Isomer) | 60-95% of theoretical | |

| Isotopic Enrichment (³⁴S) | >98% (dependent on precursor enrichment) | |

| Optical Purity of L-Methionine | >99% |

Biosynthesis of L-Methionine-³⁴S

The biosynthesis of L-Methionine-³⁴S using microorganisms, particularly engineered strains of Escherichia coli, offers a direct route to the enantiomerically pure L-form. This approach leverages the cell's natural metabolic pathways, with the isotopic label being introduced through the sulfur source in the culture medium. The direct-sulfurylation pathway is often preferred over the trans-sulfurylation pathway for higher yields.

Biosynthetic Pathway in E. coli (Direct-Sulfurylation)

The biosynthesis of L-methionine starts from the amino acid aspartate and involves several enzymatic steps. In the direct-sulfurylation pathway, an activated homoserine derivative reacts directly with a sulfide donor.

Caption: Biosynthesis of L-Methionine-³⁴S via the direct-sulfurylation pathway in E. coli.

Experimental Protocol: Biosynthesis in E. coli

This protocol is based on principles of metabolic engineering and fermentation for amino acid production.

-

Strain Selection and Engineering: An E. coli strain engineered for high-level L-methionine production is used. This typically involves deleting the transcriptional repressor metJ and overexpressing key enzymes in the biosynthetic pathway, such as homoserine O-succinyltransferase (metA) and the efflux transporter (yjeH). For a direct-sulfurylation pathway, native metA and metB can be deleted and complemented with metX and metY from other bacteria.

-

Culture Medium: A defined minimal medium (e.g., M9 medium) is prepared, with glucose as the carbon source. Crucially, the standard sulfur source (e.g., MgSO₄) is replaced with a ³⁴S-labeled equivalent, such as sodium ³⁴S-sulfate (Na₂³⁴SO₄).

-

Inoculum Preparation: A seed culture of the engineered E. coli strain is grown overnight in a rich medium (e.g., LB broth).

-

Fermentation: The main fermentation is carried out in a bioreactor with controlled temperature (e.g., 37°C), pH (e.g., 7.0), and aeration. The production medium is inoculated with the seed culture. The fermentation is run for a specified period (e.g., 48-72 hours) to allow for cell growth and production of L-Methionine-³⁴S.

-

Harvesting and Purification:

-

The bacterial cells are harvested by centrifugation.

-

The intracellular L-Methionine-³⁴S can be extracted from the cell pellet. However, with an overexpressed efflux transporter, a significant amount will be in the supernatant.

-

The supernatant is collected, and the L-Methionine-³⁴S is purified using chromatographic techniques such as ion-exchange chromatography or reversed-phase HPLC.

-

Quantitative Data

| Parameter | Value/Range | Citation |

| Production Titer in Engineered E. coli | Up to 21.28 g/L (unlabeled) | |

| Isotopic Enrichment (³⁴S) | Dependent on the isotopic purity of the ³⁴S-sulfur source in the medium | |

| Yield on Glucose (unlabeled) | 0.14 g/g |

Chemoenzymatic Synthesis of L-Methionine-³⁴S

The chemoenzymatic approach combines the specificity of enzymatic reactions with the versatility of chemical synthesis. This method can provide high enantiomeric purity and good yields. A key enzyme in this process is O-acetylhomoserine sulfhydrylase, which can catalyze the formation of L-methionine from O-acetyl-L-homoserine and a sulfur donor.

Chemoenzymatic Synthesis Workflow

Caption: Chemoenzymatic synthesis of L-Methionine-³⁴S.

Experimental Protocol: Chemoenzymatic Synthesis

-

Preparation of Substrates:

-

O-acetyl-L-homoserine is synthesized chemically.

-

A ³⁴S-labeled sulfur source, such as sodium ³⁴S-sulfide (Na₂³⁴S) or ³⁴S-methyl mercaptan, is prepared.

-

-

Enzymatic Reaction:

-

The O-acetyl-L-homoserine and the ³⁴S-sulfur source are dissolved in a suitable buffer at an optimal pH for the enzyme.

-

Purified O-acetylhomoserine sulfhydrylase (e.g., from Saccharomyces cerevisiae) is added to the reaction mixture.

-

The reaction is incubated at a controlled temperature (e.g., 30-37°C) until completion, which can be monitored by HPLC.

-

-

Purification:

-

The enzyme is removed from the reaction mixture, for example, by heat inactivation followed by centrifugation or by using an immobilized enzyme.

-

The L-Methionine-³⁴S is purified from the remaining substrates and byproducts using chromatographic methods as described in the previous sections.

-

Quantitative Data

| Parameter | Value/Range | Citation |

| Conversion Rate of OAH to L-Methionine | Up to 86% | |

| Isotopic Enrichment (³⁶S) | >98% (demonstrated for ³⁶S, applicable to ³⁴S) |

Analysis of Isotopic Enrichment

The accurate determination of the ³⁴S isotopic enrichment is critical for the application of L-Methionine-³⁴S in quantitative studies. Mass spectrometry is the primary analytical technique for this purpose.

Analytical Method: Mass Spectrometry

-

Sample Preparation: The purified L-Methionine-³⁴S is prepared for mass spectrometry analysis. This may involve derivatization to improve its volatility and ionization efficiency for gas chromatography-mass spectrometry (GC-MS). For liquid chromatography-mass spectrometry (LC-MS), derivatization is often not required.

-

Mass Spectrometric Analysis:

-

GC-MS: The derivatized sample is injected into a GC-MS system. The mass spectrometer is operated in a mode that allows for the detection of specific ion fragments containing the sulfur atom. The relative abundances of the isotopologues (containing ³²S and ³⁴S) are measured to calculate the isotopic enrichment.

-

LC-MS: The sample is analyzed by LC-MS, which separates the methionine from other components before it enters the mass spectrometer. This technique is particularly useful for analyzing samples from complex biological matrices.

-

Multi-collector thermal ionization mass spectrometry (MC-TIMS): For very high precision measurements of sulfur isotope ratios, MC-TIMS can be employed.

-

-

Data Analysis: The isotopic enrichment is calculated from the ratio of the peak intensities of the ³⁴S-containing fragment to the ³²S-containing fragment, after correcting for the natural abundance of other isotopes (e.g., ¹³C).

Conclusion

The synthesis and biosynthesis of L-Methionine-³⁴S can be achieved through multiple robust methodologies. The choice of method depends on the desired scale, required enantiomeric purity, and available resources. Chemical synthesis followed by enzymatic resolution provides a versatile route, while microbial biosynthesis offers direct production of the L-enantiomer with high isotopic incorporation. The chemoenzymatic approach presents a promising alternative that combines the advantages of both chemical and biological methods. Accurate analysis of isotopic enrichment by mass spectrometry is essential to validate the final product for its intended use in advanced scientific research.

References

A Technical Guide to the Physical and Chemical Properties of L-Methionine-34S

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of L-Methionine-34S, a stable isotope-labeled version of the essential amino acid L-methionine. Its application as a non-radioactive tracer makes it an invaluable tool in metabolic research, proteomics, and drug development for tracking the fate of methionine in biological systems.[1][2] By replacing the naturally abundant sulfur-32 (³²S) atom with the heavier sulfur-34 (³⁴S) isotope, researchers can precisely quantify metabolic flux, protein synthesis, and other biochemical pathways without perturbing the system's kinetics.[1][2][3]

Core Physical and Chemical Properties

This compound presents as a white crystalline powder, sharing most of its physical and chemical characteristics with its unlabeled counterpart, L-methionine. The primary distinction lies in its molecular weight, which is increased by approximately two daltons due to the two extra neutrons in the ³⁴S isotope. This mass shift is the basis for its detection and quantification in mass spectrometry-based analytical methods. The compound is stable under standard storage conditions, typically at -20°C or -80°C, protected from light, and shows no detectable isotopic exchange in biological matrices over extended periods.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, with comparative data for standard L-methionine where applicable.

| Property | This compound | L-Methionine (Unlabeled) | Reference(s) |

| IUPAC Name | (2S)-2-amino-4-methyl(34S)sulfanylbutanoic acid | (2S)-2-amino-4-methylsulfanylbutanoic acid | |

| CAS Number | 1006386-95-3 | 63-68-3 | |

| Molecular Formula | C₅H₁₁NO₂³⁴S | C₅H₁₁NO₂S | |

| Molecular Weight | ~151.11 g/mol | ~149.21 g/mol | |

| Appearance | White crystalline powder | White crystalline powder or colorless crystals | |

| Melting Point | >220°C (decomposes) | 280-282°C (decomposes) | |

| Solubility in Water | 66.18 mM at 25°C | 33.81 g/L (226.6 mM) at 25°C | |

| Other Solubilities | Soluble in aqueous acids; slightly soluble in methanol. | Soluble in dilute acids and alkalis; very slightly soluble in alcohol; insoluble in ether. | |

| Isotopic Purity | Typically >99% enrichment | Natural abundance of ³⁴S is ~4.21% |

Key Biochemical Reactions

As a stable isotope analog, this compound participates in the same biochemical reactions as endogenous L-methionine. Its utility lies in its ability to be traced through these pathways.

-

Protein Synthesis : It is incorporated into proteins during translation.

-

S-adenosylmethionine (SAM) Formation : It serves as the precursor for S-adenosyl-L-methionine-34S, a universal methyl donor for the methylation of DNA, proteins, and other metabolites.

-

Oxidation and Reduction : The sulfur atom can be oxidized to form methionine-34S sulfoxide and further to methionine-34S sulfone. These can be reduced back by enzymes like methionine sulfoxide reductase.

-

Transsulfuration Pathway : Following its conversion to homocysteine, the ³⁴S atom can be transferred to serine to form cysteine, allowing researchers to trace sulfur metabolism.

Experimental Protocols

The production and analysis of this compound involve specialized methodologies to ensure high isotopic enrichment and purity.

Biotechnological Synthesis

The most common method for producing this compound is through microbial fermentation. This approach offers high stereospecificity, yielding the biologically active L-isomer.

-

Culture Preparation : A microbial strain, often a species of yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), capable of synthesizing methionine is selected.

-

Enriched Media Formulation : The microbes are grown in a defined culture medium where the standard sulfur source (e.g., sodium sulfate) is replaced with a ³⁴S-enriched equivalent (e.g., Na₂³⁴SO₄) of high isotopic purity.

-

Fermentation : The microorganisms are cultured under controlled conditions, during which they uptake the ³⁴S-sulfate and incorporate it into the de novo synthesis of L-methionine.

-

Harvesting and Lysis : After sufficient growth, the microbial cells are harvested. The cells are then lysed to release the intracellular contents, including the newly synthesized this compound.

-

Extraction : The labeled methionine is extracted from the cell lysate.

Purification Protocol

Achieving high purity is critical for analytical applications. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary technique for purification.

-

Initial Hydrolysis : The crude extract may undergo hot acid hydrolysis to break down proteins and release free amino acids.

-

Oxidation Step : To ensure stability for chromatographic separation, methionine is often quantitatively oxidized using performic acid to yield the more stable methionine sulfone.

-

Chromatographic Separation : The oxidized extract is injected into a preparative RP-HPLC system. A gradient of solvents (e.g., water and acetonitrile with a modifying acid like formic acid) is used to separate this compound sulfone from other amino acids and contaminants.

-

Fraction Collection and Validation : Fractions corresponding to the labeled methionine peak are collected, pooled, and lyophilized.

Analytical Validation and Quantification

Multiple analytical techniques are employed to confirm isotopic enrichment, chemical purity, and concentration.

-

Isotope Ratio Mass Spectrometry (IRMS) : For precise determination of isotopic enrichment, the purified sample is combusted, and the resulting sulfur dioxide (SO₂) gas is analyzed by IRMS to measure the ³⁴S/³²S ratio.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This method is used to confirm the chemical identity and isotopic enrichment of the final product after derivatization.

-

HPLC-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) : This powerful technique allows for species-specific isotope dilution analysis. It couples the separation power of HPLC with the high sensitivity and isotope-discerning capability of ICP-MS to accurately quantify this compound in complex matrices like blood plasma.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : A widely used method for quantifying this compound in metabolic studies. The sample is separated by LC, and the specific mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions are monitored for highly selective and sensitive quantification.

Visualized Workflows and Pathways

The following diagrams illustrate key processes involving this compound, from its biological synthesis to its metabolic fate and analysis.

References

Navigating the Stability and Storage of L-Methionine-³⁴S: A Technical Guide

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the stability and storage guidelines for L-Methionine-³⁴S. A stable, non-radioactive, isotopically labeled amino acid, L-Methionine-³⁴S serves as a critical tracer in metabolic research, proteomics, and drug development to elucidate metabolic pathways and protein dynamics.[1][2][][4] Proper handling and storage are paramount to ensure its isotopic and chemical integrity for reliable and reproducible experimental outcomes.

Core Properties and Stability Profile

L-Methionine-³⁴S is a white to off-white crystalline powder where the naturally occurring ³²S atom is replaced by the stable heavy isotope ³⁴S.[5] This substitution increases the molecular weight by approximately 2 Da compared to its unlabeled counterpart, allowing for its distinction in mass spectrometry-based analyses. The isotopic enrichment in commercial preparations typically exceeds 95-99%, minimizing isotopic dilution in tracer studies.

The compound is chemically stable under standard ambient conditions. One of the key advantages of L-Methionine-³⁴S is its exceptional isotopic stability; it does not undergo radiolytic decay and shows no detectable ³⁴S-to-³²S exchange in biological matrices over a 72-hour period.

Recommended Storage Conditions

To maintain the integrity of L-Methionine-³⁴S, specific storage conditions are recommended. These guidelines are crucial for preventing degradation and ensuring the longevity of the compound.

Solid Form

For long-term storage, solid L-Methionine-³⁴S should be kept in a freezer at -20°C. It is also advised to store it under an inert atmosphere, such as nitrogen, in a tightly sealed container to protect it from air and moisture. The solid form should be protected from light.

In Solution

When prepared as a stock solution, storage conditions become even more critical to prevent degradation. For stock solutions, storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for shorter periods of up to 1 month. It is imperative that solutions are also protected from light and stored under a nitrogen atmosphere. If water is used as the solvent, it is recommended to filter and sterilize the solution before use. General studies on isotopically labeled amino acid mixes suggest that they are stable for up to 10 freeze-thaw cycles and for at least two weeks when stored frozen.

Quantitative Storage and Stability Data Summary

| Parameter | Solid L-Methionine-³⁴S | L-Methionine-³⁴S Stock Solution |

| Storage Temperature | -20°C | -80°C (long-term); -20°C (short-term) |

| Recommended Atmosphere | Inert atmosphere (e.g., Nitrogen) | Inert atmosphere (e.g., Nitrogen) |

| Light Sensitivity | Protect from light | Protect from light |

| Shelf Life | Not specified, stable long-term | Up to 6 months at -80°C; Up to 1 month at -20°C |

| Freeze-Thaw Stability | Not applicable | Stable for up to 10 cycles |

| Isotopic Integrity | No detectable ³⁴S to ³²S exchange | Maintained under proper storage |

| Appearance | White to off-white solid/crystalline powder | Dependent on solvent |

Experimental Protocols: General Handling and Solution Preparation

While specific experimental protocols will vary based on the application, the following provides a generalized methodology for the handling and preparation of L-Methionine-³⁴S solutions.

Objective: To prepare a stock solution of L-Methionine-³⁴S for use in cell culture or as an internal standard.

Materials:

-

L-Methionine-³⁴S (solid)

-

Appropriate solvent (e.g., sterile water, aqueous acid, methanol)

-

Sterile, conical tubes

-

Calibrated balance

-

Vortex mixer

-

0.22 µm sterile filter

-

Inert gas (e.g., Nitrogen)

Procedure:

-

Allow the container of solid L-Methionine-³⁴S to equilibrate to room temperature before opening to prevent condensation.

-

Weigh the desired amount of L-Methionine-³⁴S in a sterile tube using a calibrated balance.

-

Add the appropriate volume of solvent to achieve the target concentration. Solubility is slight in water and methanol (may require heating), and slight in aqueous acid.

-

Vortex the mixture until the solid is completely dissolved.

-

If for use in sterile applications, filter the solution through a 0.22 µm sterile filter into a new sterile tube.

-

Purge the headspace of the tube with nitrogen gas before tightly sealing the cap.

-

Label the tube clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the stock solution at the recommended temperature (-20°C for up to 1 month or -80°C for up to 6 months).

Visualizing Workflows

To further aid researchers, the following diagrams illustrate key logical workflows for the proper handling and storage of L-Methionine-³⁴S.

Caption: Decision workflow for L-Methionine-³⁴S storage.

Caption: General experimental workflow for L-Methionine-³⁴S.

References

Isotopic Enrichment of L-Methionine-³⁴S: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment of L-Methionine with the stable isotope sulfur-34 (³⁴S). L-Methionine-³⁴S is a powerful tool in metabolic research, proteomics, and drug development, enabling precise tracking and quantification of methionine metabolism and its integration into various biological pathways. This document details the primary synthesis methodologies, presents quantitative data for comparison, outlines experimental protocols, and visualizes relevant biological and experimental workflows.

Introduction to L-Methionine-³⁴S

L-Methionine is an essential sulfur-containing amino acid crucial for protein synthesis, methylation reactions, and the production of other sulfur-containing compounds like cysteine and glutathione.[1][2][3] The substitution of the naturally occurring sulfur-32 (³²S) with the heavier, stable isotope ³⁴S creates L-Methionine-³⁴S, a non-radioactive tracer. This isotopic labeling allows for the differentiation and quantification of exogenously supplied methionine from the endogenous pool using mass spectrometry-based techniques.[4][5] The 2 Dalton mass shift between the ³²S and ³⁴S isotopologues provides a distinct signature for tracking the metabolic fate of methionine in complex biological systems.

Synthesis and Enrichment Methodologies

The production of L-Methionine-³⁴S with high isotopic purity can be achieved through several methods, each with its own advantages and considerations. The primary approaches include biotechnological (in vivo) synthesis, chemical (in vitro) synthesis, and chemoenzymatic methods.

Biotechnological (In Vivo) Synthesis

This method leverages the natural metabolic pathways of microorganisms to incorporate ³⁴S from an enriched source into the methionine backbone. Genetically modified strains of bacteria, such as Escherichia coli or Corynebacterium glutamicum, are often employed to enhance methionine production and incorporation of the stable isotope.

Experimental Protocol: Biotechnological Synthesis of L-Methionine-³⁴S

-

Strain Selection and Pre-culture: Select a suitable microbial strain, often one with deregulated methionine biosynthesis pathways to maximize yield. Prepare a pre-culture by inoculating a standard growth medium (e.g., LB broth) with the selected strain and incubating overnight under optimal growth conditions (e.g., 37°C with shaking).

-

³⁴S-Enriched Minimal Medium Preparation: Prepare a minimal growth medium where the standard sulfur source (e.g., sulfate) is replaced with a ³⁴S-enriched equivalent, such as ³⁴S-sodium sulfate (>91% enrichment). The composition of the minimal medium should be optimized for the specific microbial strain to support robust growth and methionine production.

-

Inoculation and Fermentation: Inoculate the ³⁴S-enriched minimal medium with the pre-culture. The fermentation is carried out under controlled conditions of temperature, pH, and aeration to ensure efficient microbial growth and incorporation of ³⁴S.

-

Harvesting and Lysis: After a sufficient incubation period for methionine production, harvest the microbial cells by centrifugation. The cell pellet is then washed and lysed to release the intracellular contents, including the synthesized L-Methionine-³⁴S.

-

Purification: The crude lysate is subjected to a series of purification steps to isolate L-Methionine-³⁴S. This typically involves enzymatic digestion with a protease to break down proteins and release free amino acids. The resulting solution is then purified using techniques such as preparative reverse-phase high-performance liquid chromatography (HPLC).

-

Isotopic Enrichment and Purity Analysis: The isotopic enrichment of the final product is determined using mass spectrometry (e.g., GC-MS or LC-MS/MS) to confirm the successful incorporation of ³⁴S. Purity is also assessed to ensure the absence of other amino acids and contaminants.

Chemical Synthesis

Chemical synthesis offers a high degree of control over the incorporation of the ³⁴S isotope. A common approach involves nucleophilic substitution reactions to introduce the sulfur-34 atom into a methionine precursor.

Experimental Protocol: Chemical Synthesis of L-Methionine-³⁴S

-

Precursor Preparation: The synthesis often starts with a suitable precursor molecule. One established method utilizes the alkylation of adenosyl-L-homocysteine with a ³⁴S-labeled methyl halide (e.g., methyl iodide-³⁴S).

-

Nucleophilic Substitution Reaction (SN2): The reaction proceeds via an SN2 mechanism where the sulfur atom in homocysteine acts as a nucleophile, displacing the halide from the ³⁴S-labeled methyl iodide to form a thioether bond. This reaction is carried out under controlled conditions of solvent, temperature, and pH to ensure stereochemical integrity and high yield.

-

Purification: The reaction mixture is purified to isolate the L-Methionine-³⁴S. This can involve techniques such as crystallization, chromatography, or a combination of both.

-

Purity and Isotopic Enrichment Verification: The final product's purity and isotopic enrichment are confirmed using analytical techniques like NMR and mass spectrometry.

Chemoenzymatic Synthesis

This hybrid approach combines the specificity of enzymatic reactions with the versatility of chemical synthesis. It can offer high isotopic enrichment while maintaining the desired stereochemistry.

Experimental Protocol: Chemoenzymatic Synthesis of L-Methionine-³⁴S

-

Enzymatic Conversion of Precursors: This method may involve the use of enzymes like L-homoserine O-acetyltransferases and O-acetyl homoserine sulfhydrylase.

-

³⁴S Incorporation: The key step involves the sulfhydrylase-catalyzed reaction where a ³⁴S-containing compound serves as the sulfur donor, leading to the formation of L-homocysteine-³⁴S.

-

Final Synthesis Step: The L-homocysteine-³⁴S is then converted to L-Methionine-³⁴S through a subsequent chemical or enzymatic step.

-

Purification and Analysis: Similar to the other methods, the final product is purified and its isotopic enrichment and purity are verified.

Quantitative Data on L-Methionine-³⁴S Enrichment

The efficiency of isotopic enrichment is a critical parameter for any labeling study. The following table summarizes representative quantitative data from different synthesis and analysis methods.

| Synthesis Method | Starting Material | Reported Isotopic Enrichment (%) | Analytical Method | Reference |

| Biotechnological | Yeasts grown in ³⁴S-enriched medium | 82.7 ± 0.6 | HPLC-ICP-MS | |

| Chemical | Not Specified | >99 | Not Specified | Commercial Supplier Data |

| Chemoenzymatic | Not Specified | ≥98 | Not Specified |

Note: Data from commercial suppliers often indicates very high enrichment levels achieved through optimized chemical synthesis.

Applications in Research and Drug Development

L-Methionine-³⁴S is a versatile tool with broad applications in various scientific disciplines.

Metabolic Studies and Flux Analysis

By introducing L-Methionine-³⁴S into a biological system, researchers can trace its metabolic fate and quantify its incorporation into proteins and other metabolites. This is invaluable for understanding sulfur metabolism and the dynamics of methionine pathways in both healthy and diseased states.

Proteomics and Protein Turnover

In proteomics, L-Methionine-³⁴S can be used for stable isotope labeling in cell culture (SILAC)-like experiments to quantify differences in protein abundance and turnover rates between different experimental conditions.

Drug Development and Pharmacokinetics

In drug development, stable isotope-labeled compounds like L-Methionine-³⁴S serve as tracers to study the pharmacokinetic and metabolic profiles of drugs. They can be used as internal standards for quantitative analysis in bioanalytical assays.

Visualizing Key Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to L-Methionine-³⁴S.

Caption: Biotechnological synthesis and application workflow for L-Methionine-³⁴S.

Caption: Simplified metabolic pathway of L-Methionine.

Conclusion

The isotopic enrichment of L-Methionine with ³⁴S provides a powerful and versatile tool for researchers across various disciplines. The choice of synthesis method—biotechnological, chemical, or chemoenzymatic—will depend on the specific requirements for isotopic purity, yield, and cost. As analytical instrumentation continues to improve in sensitivity and resolution, the applications of L-Methionine-³⁴S in elucidating complex biological processes and advancing drug development are expected to expand significantly.

References

Commercial Suppliers and Availability of L-Methionine-³⁴S: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, technical specifications, and key applications of L-Methionine-³⁴S, a stable isotope-labeled amino acid crucial for a range of research and development activities. This document details commercial supplier information, experimental protocols for its use in metabolic studies, and visual representations of relevant biochemical pathways.

Commercial Availability and Supplier Specifications

L-Methionine-³⁴S is available from a select number of specialized chemical suppliers. The products offered vary in isotopic enrichment, chemical purity, available quantities, and price. Below is a comparative summary of offerings from prominent vendors to aid in procurement decisions.

| Supplier | Product Name | Catalog Number (Example) | Isotopic Enrichment | Chemical Purity | Available Quantities | Price (USD) |

| MedChemExpress | L-Methionine-³⁴S | HY-112019 | ≥99% | 99.84% | 1 mg, 5 mg, 10 mg | $990 (1 mg) |

| Cambridge Isotope Laboratories, Inc. | L-Methionine (³⁴S, 99%) | SLM-431-PK | 99% | ≥98% | Inquire for details | Inquire for details |

| Sigma-Aldrich (Merck) | L-Methionine-³⁴S | - | Inquire for details | Inquire for details | Inquire for details | Inquire for details |

| Toronto Research Chemicals | L-Methionine-³⁴S | M260443 | ≥98% | ≥95% | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg | Inquire for details |

| Santa Cruz Biotechnology | L-Methionine-³⁴S | sc-212353 | Inquire for details | Inquire for details | Inquire for details | Inquire for details |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request certificates of analysis.

Experimental Protocols

L-Methionine-³⁴S is a powerful tool in various experimental contexts, primarily as a tracer in metabolic studies. Its incorporation into proteins and other metabolites allows for the quantitative analysis of dynamic cellular processes.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a widely used mass spectrometry-based technique for the quantitative analysis of proteomes. L-Methionine-³⁴S can be used as the "heavy" amino acid to differentiate between two cell populations.

Methodology:

-

Cell Culture Medium Preparation: Prepare two distinct cell culture media. The "light" medium contains unlabeled L-Methionine, while the "heavy" medium is supplemented with L-Methionine-³⁴S. It is crucial to use dialyzed fetal bovine serum to prevent the introduction of unlabeled methionine.

-

Cell Adaptation: Culture the cells for at least five to six doublings in their respective "light" and "heavy" media to ensure complete incorporation of the labeled amino acid into the proteome.

-

Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one of the cell populations.

-

Cell Lysis and Protein Extraction: Harvest and lyse the cells from both populations. Combine equal amounts of protein from the "light" and "heavy" samples.

-

Protein Digestion: Digest the combined protein mixture into peptides using an appropriate protease, such as trypsin.

-

Mass Spectrometry Analysis: Analyze the peptide mixture using high-resolution mass spectrometry. Peptides containing L-Methionine-³⁴S will exhibit a mass shift compared to their unlabeled counterparts.

-

Data Analysis: Quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs.

Protein Turnover Analysis

The rate of protein synthesis and degradation can be determined by monitoring the incorporation of L-Methionine-³⁴S into proteins over time.

Methodology:

-

Labeling: Introduce L-Methionine-³⁴S into the cell culture medium or administer it to an animal model.

-

Time-Course Sampling: Collect samples (cells, tissues, or biofluids) at various time points after the introduction of the label.

-

Protein Isolation and Digestion: Isolate the protein fraction from each sample and digest it into peptides.

-

Mass Spectrometry Analysis: Analyze the peptide samples by mass spectrometry to determine the isotopic enrichment of methionine-containing peptides.

-

Data Modeling: Calculate the rate of protein turnover by fitting the time-dependent isotopic enrichment data to a kinetic model.

Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions within a cell. L-Methionine-³⁴S can be used as a tracer to follow the flow of sulfur through various metabolic pathways.

Methodology:

-

Isotopic Labeling Experiment: Culture cells in a medium containing L-Methionine-³⁴S.

-

Metabolite Extraction: After a defined period, quench the cellular metabolism and extract intracellular metabolites.

-

Mass Spectrometry Analysis: Analyze the extracted metabolites using mass spectrometry to determine the mass isotopomer distribution of sulfur-containing compounds.

-

Flux Calculation: Use a metabolic model and the measured mass isotopomer distributions to calculate the intracellular metabolic fluxes.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic pathways involving methionine and a typical experimental workflow for using L-Methionine-³⁴S.

Methionine Metabolism and the S-Adenosylmethionine (SAM) Cycle

Methionine plays a central role in cellular metabolism, primarily through its conversion to S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions. The SAM cycle is intricately linked to the transsulfuration pathway, which leads to the synthesis of cysteine and glutathione.[1]

Caption: Overview of the Methionine Cycle and Transsulfuration Pathway.

Typical Experimental Workflow for L-Methionine-³⁴S Labeling

This workflow outlines the key steps involved in a typical stable isotope labeling experiment using L-Methionine-³⁴S for quantitative proteomics.

Caption: A typical experimental workflow for SILAC-based quantitative proteomics.

References

An In-depth Technical Guide to the Safety and Handling of L-Methionine-34S

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for L-Methionine-34S. As an isotopically labeled compound, its chemical and biological properties are essentially identical to those of L-Methionine. Therefore, the safety precautions and handling procedures outlined in this document are based on the well-established data for L-Methionine.

Hazard Identification and Classification

L-Methionine is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2][3] However, as with any chemical substance, it should be handled with care in a laboratory setting. Under certain conditions, such as when finely dispersed in air, it may form combustible dust concentrations.[4]

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.[5]

-

Skin Contact: Not expected to be a significant skin irritant.

-

Eye Contact: May cause mild eye irritation.

-

Ingestion: Not considered toxic in acute oral exposures, though ingestion of very large quantities may cause gastrointestinal discomfort.

Toxicological Data

The following tables summarize the available quantitative toxicological data for L-Methionine.

| Acute Oral Toxicity | |

| Test Species | Rat |

| LD50 (Oral) | > 10,000 mg/kg, 36,000 mg/kg, > 16 g/kg, > 2,000 mg/kg |

| Method | OECD Test Guideline 401 |

| Acute Dermal and Inhalation Toxicity | |

| LD50 (Dermal) | No data available |

| LC50 (Inhalation) | No data available |

| Skin and Eye Irritation | |

| Skin Irritation (Rabbit) | No skin irritation |

| Method | OECD Test Guideline 404 |

| Eye Irritation (Rabbit) | No eye irritation |

| Method | OECD Test Guideline 405 |

Experimental Protocols for Safety Assessment

The toxicological data for L-Methionine are primarily derived from standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments.

OECD Guideline 401: Acute Oral Toxicity

This guideline details a method for assessing the acute toxic effects of a substance administered orally.

Methodology:

-

Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

-

Housing and Fasting: Animals are acclimated to laboratory conditions. Food is withheld for a set period before dosing, but water remains available.

-

Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle, such as water or corn oil.

-

Administration: A single dose of the substance is administered by gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Key observations include changes in skin, fur, eyes, and behavior, as well as the presence of tremors, convulsions, or salivation.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This guideline outlines a procedure to assess the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Animal Selection: Albino rabbits are typically used for this test.

-

Test Area Preparation: A small area of the animal's back is clipped free of fur.

-

Application: A 0.5 g or 0.5 mL dose of the test substance is applied to the prepared skin and covered with a gauze patch.

-

Exposure: The patch is left in place for a 4-hour exposure period.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and 72 hours) after patch removal. The observation period can extend up to 14 days.

-

Scoring: The severity of skin reactions is scored according to a standardized grading system.

OECD Guideline 405: Acute Eye Irritation/Corrosion

This guideline provides a method for evaluating the potential of a substance to cause eye irritation or corrosion.

Methodology:

-

Animal Selection: Albino rabbits are the preferred species for this test.

-

Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis at 1, 24, 48, and 72 hours after application.

-

Scoring: Ocular lesions are scored using a standardized system to quantify the level of irritation.

-

Reversibility: The reversibility of any observed effects is also assessed during the observation period.

Handling and Storage Procedures

Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of this compound.

Engineering Controls:

-

Work in a well-ventilated area. For procedures that may generate dust, a chemical fume hood should be used.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side shields or goggles.

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Body Protection: A lab coat should be worn.

Hygiene Measures:

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

Protect from light.

-

For long-term storage, refer to the manufacturer's recommendations, which may include storage at -20°C or -80°C.

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Wash the affected area with soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.

Spill Response

-

Small Spills:

-

Alert personnel in the immediate area.

-

Wear appropriate PPE.

-

If it is a powder, gently sweep it up to avoid creating dust.

-

Place the spilled material in a suitable container for disposal.

-

Clean the spill area with soap and water.

-

-

Large Spills:

-

Evacuate the area.

-

Increase ventilation.

-

Contact your institution's environmental health and safety department for assistance.

-

Visualizations

The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.

Caption: Workflow for handling this compound.

Caption: First aid for this compound exposure.

Caption: OECD acute toxicity testing logic.

References

Methodological & Application

Application Notes & Protocols: L-Methionine-34S for Stable Isotope Labeling in Proteomics

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope labeling is a powerful technique in quantitative mass spectrometry-based proteomics, enabling the accurate relative and absolute quantification of proteins across different samples.[1][2] Metabolic labeling, where stable isotopes are incorporated into proteins in vivo, is a preferred method as it minimizes experimental variability introduced during sample preparation.[3][4] While Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a gold standard for many eukaryotic systems, its application in microorganisms can be challenging due to their versatile metabolic capabilities.[5]

L-Methionine-34S (³⁴S-Met) labeling offers a robust alternative, particularly for organisms that can synthesize their own amino acids. This technique, often referred to as Sulfur Stable Isotope Labeling of Amino Acids for Quantification (SULAQ), involves the metabolic incorporation of the heavy isotope ³⁴S into methionine and cysteine residues of proteins. This application note provides a detailed overview and protocol for the use of this compound in quantitative proteomics.

Principle of this compound Labeling

The core principle involves growing one cell population in a medium containing the naturally abundant light sulfur isotope (³²S) and another population in a medium where the standard sulfur source is replaced with a ³⁴S-labeled source. The heavy sulfur isotope becomes incorporated into all methionine and cysteine residues during protein synthesis.

Following separate cell growth and treatment, the "light" (³²S) and "heavy" (³⁴S) cell populations are combined. Proteins are extracted, digested (typically with trypsin), and analyzed by liquid chromatography-mass spectrometry (LC-MS). Peptides containing methionine will appear as pairs of peaks in the mass spectrum, separated by a mass difference corresponding to the number of sulfur atoms multiplied by the mass difference between ³⁴S and ³²S (~2 Da per sulfur atom). The ratio of the intensities of these heavy and light peptide peaks directly reflects the relative abundance of the protein in the two original samples.

Advantages of this compound Labeling

-

Broad Applicability: Suitable for a wide range of organisms, including bacteria and other microbes where traditional SILAC may not be feasible.

-

Cost-Effective: ³⁴S, often supplied as sodium sulfate, is more commercially available and significantly less expensive than other heavy sulfur isotopes like ³⁶S.

-

Minimal Perturbation: The incorporation of ³⁴S does not typically interfere with cell growth, metabolism, or chromatographic retention times, ensuring that the label itself does not introduce experimental artifacts.

-

Accurate Quantification: As an in vivo labeling method, it accounts for variations during sample preparation, leading to high accuracy and sensitivity in protein quantification.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with this compound labeling experiments.

Table 1: Isotopic Mass Shifts for L-Methionine-³⁴S Labeled Peptides

| Isotope | Natural Abundance (%) | Atomic Mass (Da) | Mass Shift per Sulfur Atom (Da) |

| ³²S | 94.99 | 31.972071 | 0 |

| ³³S | 0.75 | 32.971459 | +0.999388 |

| ³⁴S | 4.25 | 33.967867 | +1.995796 |

| ³⁶S | 0.01 | 35.967081 | +3.995010 |

Note: The mass shift of ~2 Da for ³⁴S is readily resolvable by modern mass spectrometers.

Table 2: Example Quantification of Protein Changes in P. fluorescens

This table is based on data from a study investigating naphthalene degradation in Pseudomonas fluorescens using SULAQ34.

| Protein | Gene | Condition A (Light - ³²S) Intensity | Condition B (Heavy - ³⁴S) Intensity | Ratio (Heavy/Light) | Fold Change |

| Catechol 2,3-dioxygenase | nahH | 1.5 x 10⁸ | 6.0 x 10⁸ | 4.0 | ↑ 4.0 |

| Aldehyde dehydrogenase | nahF | 8.2 x 10⁷ | 2.9 x 10⁸ | 3.5 | ↑ 3.5 |

| Succinate-semialdehyde dehydrogenase | sadI | 2.1 x 10⁹ | 7.0 x 10⁸ | 0.33 | ↓ 3.0 |

| ATP synthase subunit alpha | atpA | 5.5 x 10⁹ | 5.6 x 10⁹ | 1.02 | No Change |

Experimental Protocols

Protocol 1: Metabolic Labeling of Bacterial Cells with L-Methionine-³⁴S

This protocol is adapted for a bacterial culture like Pseudomonas fluorescens.

Materials:

-

Bacterial strain of interest (e.g., P. fluorescens)

-

Minimal medium (e.g., M9) prepared without a sulfur source

-

"Light" sulfur source: Magnesium sulfate (MgSO₄)

-

"Heavy" sulfur source: Sodium sulfate-³⁴S (Na₂³⁴SO₄)

-

Primary carbon source (e.g., glucose, succinate)

-

Experimental compound (e.g., naphthalene)

-

Shaking incubator

-

Spectrophotometer (OD₆₀₀)

-

Centrifuge and sterile tubes

Procedure:

-

Prepare Labeling Media:

-

Light Medium: Prepare minimal medium containing the standard concentration of MgSO₄ (e.g., 2 mM).

-

Heavy Medium: Prepare minimal medium, replacing MgSO₄ with an equimolar concentration of Na₂³⁴SO₄.

-

-

Adaptation/Pre-culture:

-

Inoculate a starter culture in a standard rich medium (e.g., LB) and grow overnight.

-

Pellet the cells and wash twice with the appropriate sulfur-free minimal medium to remove any residual standard amino acids.

-

Inoculate two separate pre-cultures, one in the "Light Medium" and one in the "Heavy Medium". Grow until the mid-log phase to allow for adaptation and incorporation of the respective isotopes.

-

-

Experimental Culture:

-

Dilute the adapted pre-cultures into fresh "Light" and "Heavy" media to a starting OD₆₀₀ of ~0.05.

-

Grow the cultures under identical conditions (e.g., 30°C, 200 rpm).

-

At the desired cell density (e.g., mid-log phase), introduce the experimental condition to one of the cultures (or treat one as control and the other as the experimental condition). For example, add naphthalene to the "Heavy" culture and an equivalent volume of solvent to the "Light" culture.

-

Continue incubation for the desired duration to allow for proteomic changes to occur.

-

-

Harvesting and Mixing:

-

Monitor the growth of both cultures by measuring OD₆₀₀.

-

Harvest equal numbers of cells from both the "Light" and "Heavy" cultures. This is critical for accurate quantification. For example, harvest a volume corresponding to an OD₆₀₀ of 1.0 from 50 mL of each culture.

-

Combine the "Light" and "Heavy" cell pellets. At this point, the samples are mixed 1:1.

-

Wash the combined cell pellet with a suitable buffer (e.g., ice-cold PBS) to remove residual media.

-

The combined pellet can be stored at -80°C or processed immediately for protein extraction.

-

Protocol 2: Protein Extraction, Digestion, and Preparation for LC-MS/MS

Materials:

-

Combined cell pellet from Protocol 1

-

Lysis buffer (e.g., 8 M Urea, 100 mM Tris-HCl, pH 8.5)

-

Probe sonicator or bead beater

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Ammonium bicarbonate buffer (50 mM, pH 8)

-

Formic acid

-

C18 desalting spin columns

Procedure:

-

Cell Lysis:

-

Resuspend the combined cell pellet in lysis buffer.

-

Lyse the cells using sonication on ice or bead beating until the suspension is no longer cloudy.

-

Centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

-

-

Reduction and Alkylation:

-

To a known amount of protein (e.g., 100 µg), add DTT to a final concentration of 5 mM. Incubate for 30 minutes at 37°C.

-

Add IAA to a final concentration of 15 mM. Incubate for 30 minutes at room temperature in the dark.

-

-

Protein Digestion:

-

Dilute the sample with ammonium bicarbonate buffer to reduce the urea concentration to less than 2 M.

-

Add trypsin at a 1:50 enzyme-to-protein ratio (w/w).

-

Incubate overnight at 37°C.

-

-

Sample Cleanup:

-

Stop the digestion by acidifying the sample with formic acid to a final concentration of 1%.

-

Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.

-

Elute the peptides and dry them completely using a vacuum centrifuge.

-

Resuspend the dried peptides in a small volume of LC-MS loading buffer (e.g., 0.1% formic acid in water) for analysis.

-

Visualizations

Workflow for L-Methionine-³⁴S Labeling in Proteomics

References

- 1. longdom.org [longdom.org]

- 2. Relative Quantification of Stable Isotope Labeled Peptides Using a Linear Ion Trap-Orbitrap Hybrid Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfur-34S stable isotope labeling of amino acids for quantification (SULAQ34) of proteomic changes in Pseudomonas fluorescens during naphthalene degradation. [vivo.weill.cornell.edu]

- 4. liverpool.ac.uk [liverpool.ac.uk]

- 5. Sulfur-34S Stable Isotope Labeling of Amino Acids for Quantification (SULAQ34) of Proteomic Changes in Pseudomonas fluorescens during Naphthalene Degradation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Metabolic Flux Analysis Using L-Methionine-³⁴S

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing L-Methionine-³⁴S for metabolic flux analysis (MFA). The protocols detailed herein, alongside data presentation and pathway visualizations, are intended to facilitate the application of this powerful stable isotope tracing technique in cellular metabolism research and drug development.

Introduction to L-Methionine-³⁴S in Metabolic Flux Analysis

L-Methionine is an essential amino acid that plays a central role in cellular metabolism, serving as a precursor for protein synthesis, the primary methyl donor via S-adenosylmethionine (SAM), and a key component of the transsulfuration and methionine salvage pathways.[1] Metabolic flux analysis using stable isotope-labeled methionine, such as L-Methionine-³⁴S, allows for the quantitative tracking of methionine's fate as it is metabolized through these critical pathways. By measuring the incorporation of the ³⁴S isotope into downstream metabolites, researchers can elucidate the rates of metabolic reactions, known as fluxes, providing a dynamic view of cellular physiology.[2]

This technique is invaluable for understanding the metabolic reprogramming that occurs in various diseases, including cancer, and for assessing the mechanism of action of drugs that target metabolic pathways.[1] L-Methionine-³⁴S is a non-radioactive, stable isotope, making it a safe and effective tracer for in vitro and in vivo studies.

Key Metabolic Pathways Involving Methionine

Understanding the interconnectedness of methionine metabolism is crucial for designing and interpreting L-Methionine-³⁴S tracing experiments. The three primary pathways are the Methionine Cycle, the Transsulfuration Pathway, and the Methionine Salvage Pathway.

The Methionine Cycle

The methionine cycle is central to cellular methylation reactions. Methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[3][4] After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be remethylated to regenerate methionine, thus completing the cycle.

The Transsulfuration Pathway

The transsulfuration pathway connects methionine metabolism to the biosynthesis of cysteine and, subsequently, the major intracellular antioxidant, glutathione. Homocysteine, derived from the methionine cycle, can be directed into the transsulfuration pathway, where it is converted to cystathionine and then to cysteine. This pathway is a critical link between sulfur-containing amino acid metabolism and cellular redox homeostasis.

The Methionine Salvage Pathway

The methionine salvage pathway recycles the sulfur-containing portion of SAM that is used in polyamine synthesis. In this pathway, 5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis, is converted back to methionine through a series of enzymatic steps. This pathway is crucial for conserving methionine and sulfur within the cell.

Experimental Workflow for L-Methionine-³⁴S Metabolic Flux Analysis

A typical metabolic flux analysis experiment using L-Methionine-³⁴S involves several key steps, from cell culture and isotope labeling to sample analysis and data interpretation.

Detailed Experimental Protocols

The following protocols are adapted from established methods for stable isotope tracing and metabolomics analysis and are specifically tailored for the use of L-Methionine-³⁴S.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling and harvesting.

-

Pre-labeling Culture: Culture cells in standard growth medium to allow for adherence and initial growth.

-

Labeling Medium Preparation: Prepare the labeling medium by supplementing methionine-free medium with a known concentration of L-Methionine-³⁴S. The concentration should be similar to that of methionine in the standard growth medium.

-

Isotope Labeling: At the start of the experiment, aspirate the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then add the pre-warmed L-Methionine-³⁴S labeling medium.

-

Time-Course Sampling: Collect cell and media samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the kinetics of ³⁴S incorporation into metabolites. The optimal time points may need to be determined empirically for the specific cell line and experimental conditions.

Metabolite Extraction

-

Quenching Metabolism: To halt enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a cold quenching solution, such as 80% methanol, to the culture plate.

-

Cell Lysis and Collection: Scrape the cells in the quenching solution and transfer the cell lysate to a microcentrifuge tube.

-

Extraction: Vortex the cell lysate vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet the protein and cell debris.

-

Sample Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube for analysis.

LC-MS/MS Analysis

-

Chromatographic Separation: Separate the metabolites using liquid chromatography (LC). A reversed-phase C18 column is commonly used for the separation of methionine and its derivatives.

-

Mass Spectrometry Detection: Analyze the eluent from the LC column using a tandem mass spectrometer (MS/MS) operating in a targeted mode.

-

MRM Method: Develop a Multiple Reaction Monitoring (MRM) method to specifically detect and quantify the precursor and product ions for both the unlabeled (³²S) and labeled (³⁴S) forms of methionine and its downstream metabolites (e.g., homocysteine, cystathionine, cysteine, glutathione).

-

Data Acquisition: Acquire data over the entire chromatographic run for each sample.

Quantitative Data Presentation

The following table presents quantitative data on methionine metabolic fluxes from a study on a human fibrosarcoma cell line (HT1080) and an isogenic line with reintroduced methylthioadenosine phosphorylase (MTAP), an enzyme in the methionine salvage pathway. Although this study utilized ¹³C-methionine, the principles and the resulting flux data provide a valuable reference for what can be achieved with L-Methionine-³⁴S tracing. Fluxes are reported in nmol/µL-cells/h.

| Metabolic Flux | HT1080M+ (MTAP positive) | HT1080M- (MTAP negative) | Pathway |

| Net Methionine Uptake | ~0.8 ± 0.1 | ~0.8 ± 0.1 | - |

| Propylamine Transfer | 0.12 ± 0.02 | 0.11 ± 0.015 | Methionine Salvage |

| Transmethylation | 0.12 ± 0.02 | 0.12 ± 0.02 | Methionine Cycle |

| Methionine Synthase | 0.03 ± 0.02 | 0.02 ± 0.01 | Methionine Cycle |